

Experimental Binding Data and Selectivity

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Compound Focus: Balanol

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The table below summarizes the binding affinity (K_d) and calculated free energy (ΔG°) for **balanol** and its fluorinated analogues against PKA and PKC ϵ , highlighting how structural changes affect potency and selectivity [1].

Compound Name	Target Kinase	K_d (nM)	ΔG° (kcal·mol ⁻¹)
(-)-Balanol (1)	PKA	5.9 ± 0.5	-11.30 ± 0.05
	PKC ϵ	0.73 ± 0.06	-12.54 ± 0.05
(5S)-F Analogue (1c)	PKA	6.4 ± 0.1	-11.25 ± 0.01
	PKC ϵ	0.4 ± 0.02	-12.90 ± 0.03
(6S)-F Analogue (1a)	PKA	7.9 ± 0.5	-11.12 ± 0.03
	PKC ϵ	19 ± 8	-10.60 ± 0.21
(6R,S)-diF Analogue (1d)	PKA	9.2 ± 0.8	-11.03 ± 0.05
	PKC ϵ	110 ± 19	-9.55 ± 0.09

Key findings from this data include:

- **Potency vs. Selectivity:** While **balanol (1)** is potent against both PKA and PKC ϵ , it shows limited selectivity [1] [2]. The **(5S)-F analogue (1c)** achieves superior potency and selectivity for PKC ϵ , demonstrating that a single fluorine atom can fine-tune interactions [1].
- **Stereochemistry and Promiscuity:** Other fluorinations, such as in compounds **1a** and **1d**, can significantly reduce binding affinity, indicating that the position and stereochemistry of the substituent are critical for maintaining key nonpolar and van der Waals interactions [1].

Guide to Key Experimental Protocols

To interpret structure-activity relationship (SAR) data for **balanol** analogues, understanding the underlying experimental methodologies is essential.

Method	Key Protocol Details	Primary Application
Binding Assay	Measured dissociation constant (Kd) using fluorescence anisotropy at biological pH (7.4); involved titration of the kinase into a solution of a fluorescently-labeled balanol analogue [1].	Quantifying binding affinity and inhibition potency of balanol analogues against different protein kinases [1].
Crystallography	Solved high-resolution X-ray structures of PKA C-subunit complexed with balanol analogues; proteins were co-crystallized with ligands, and structures determined via molecular replacement [3].	Visualizing ligand-protein interactions, identifying specific nonpolar contacts, and observing conformational changes in the protein (e.g., Gly-rich loop stabilization) [3].
Molecular Dynamics (MD) & MM/GBSA	Run MD simulations (e.g., 50-100 ns) in explicit solvent; used MM/GBSA method to calculate binding free energies from simulation trajectories; critical pre-step involved estimating correct charge states for ligands [1].	Computational prediction of binding energies; deciphering the role of specific functional groups and fluorine effects; investigating the conformational malleability of the kinase active site [1] [4].

Molecular Interactions and Selectivity Determinants

The activity of **balanol** analogues is driven by their ability to act as ATP-mimetics, occupying the adenine, ribose, and triphosphate subsites of the kinase ATP-binding pocket [1].

Key selectivity determinants include:

- **Conformational Malleability:** The PKA active site exhibits plasticity, tolerating modifications (e.g., on the D-ring of **balanol**) that PKC cannot, largely due to differences in the variable B helix and C-terminal tail [3].
- **Strategic Fluorination:** Introducing fluorine at the C5(S) position of the azepane ring can enhance affinity and selectivity for PKC ϵ . This effect is attributed to subtle stereoelectronic perturbations and altered protein-ligand interaction dynamics, rather than merely size or polarity [1].

Future Research Directions

- **Charge State Engineering:** Computational studies indicate the local enzymatic environment can influence the charge states of **balanol**'s ionizable groups. Deliberate design around these states could improve selectivity [1].
- **Biosynthesis for Analog Production:** Recent advances in understanding the **balanol** biosynthetic pathway and its regulation in fungi open avenues for metabolic engineering to produce gram-scale quantities of the core structure for further derivatization [5].

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